2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

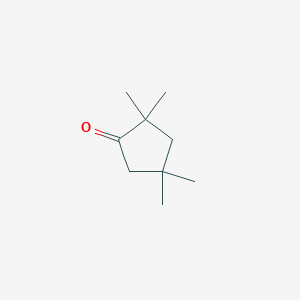

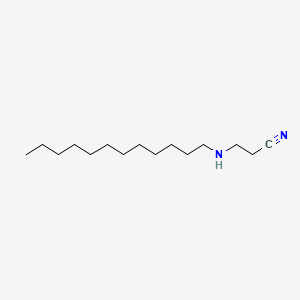

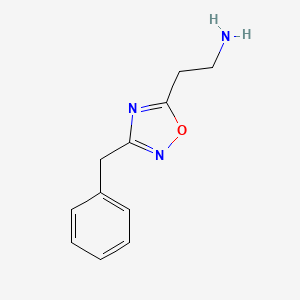

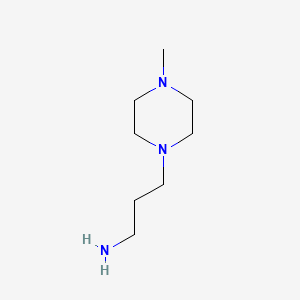

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the linear formula C11 H13 N3 O. It is a solid substance . The 1,2,4-oxadiazole ring in its structure is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .

Molecular Structure Analysis

The molecular structure of “2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a benzyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .Physical And Chemical Properties Analysis

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance with a molecular weight of 360.5 g/mol . The compound is stored at room temperature and is shipped at room temperature .Applications De Recherche Scientifique

Neurodegenerative Disease Research

This compound has shown potential in the study of neurodegenerative diseases. Its structure is conducive to crossing the blood-brain barrier, making it a candidate for the development of treatments targeting brain pathologies. It may act as an inhibitor for enzymes like acetylcholinesterase, which is implicated in Alzheimer’s disease .

Anticancer Agent Development

The oxadiazole ring in the compound’s structure is of particular interest in anticancer research. It can be used to synthesize derivatives that exhibit anticancer properties. For instance, it may contribute to the development of novel chemotherapeutic agents that target mitochondrial enzymes in cancer cells, as indicated by MTT assays .

Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various functional groups allows for the creation of diverse molecular structures, which can be used to study protein interactions and gene expression .

Material Science

The benzyl and oxadiazole components of this compound offer interesting electrical properties, making it a potential material for organic semiconductors. These materials are crucial for developing flexible electronics and photovoltaic cells .

Analytical Chemistry

As a standard in analytical chemistry, 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can be used to calibrate instruments or validate methods. Its well-defined structure and stability under various conditions make it suitable for high-precision measurements .

Pharmacology

This compound’s pharmacological applications are vast. It can serve as a precursor for the synthesis of various pharmacologically active agents, particularly in the realm of central nervous system drugs, due to its ability to interact with brain receptors .

Agricultural Chemistry

In agriculture, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The oxadiazole ring is known for its bioactivity, which could be harnessed to control pests and weeds effectively .

Environmental Science

Lastly, in environmental science, this compound can be used to study the degradation of organic molecules in the environment. Understanding its breakdown products and pathways can help assess the environmental impact of related chemicals .

Propriétés

IUPAC Name |

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHYRKSBOVZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)